molecular formula C7H12O5 B082201 Propanedioic acid, hydroxy-, diethyl ester CAS No. 13937-08-1

Propanedioic acid, hydroxy-, diethyl ester

Cat. No. B082201
CAS RN: 13937-08-1
M. Wt: 176.17 g/mol
InChI Key: VXZQTXSCMRPKMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to propanedioic acid, hydroxy-, diethyl ester involves multiple steps, including ester condensation, Michael addition, and decarboxylation reactions. For instance, 3-methyl-2-hydroxy-cyclopent-2-en-1-one, a related compound, was prepared from ethyl propionate and diethyl oxalate through these reactions in a 51.09% yield. The synthesis conditions, such as temperature and reaction time, are critical for achieving high yields (Zhou Yong-chang, 2005).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 2,3-diaryl-3-hydroxypropionic acid intermediates, is done using techniques like crystallography. These studies help understand the geometries of the compounds and their esters, which is essential for further chemical reactions and applications (R. Stomberg, V. Langer, & K. Lundquist, 2006).

Chemical Reactions and Properties

Chemical reactions involving propanedioic acid, hydroxy-, diethyl ester derivatives include polymerization and esterification, leading to the creation of new polymeric materials. For example, hydrophilic aliphatic polyesters have been synthesized through the ring-opening polymerization of functional cyclic esters (M. Trollsås et al., 2000).

Physical Properties Analysis

The physical properties of compounds related to propanedioic acid, hydroxy-, diethyl ester, such as their solubility, viscosity, and molecular weight, are characterized using various analytical techniques. These properties are crucial for determining the compounds' applications in different fields, including material science and polymer chemistry.

Chemical Properties Analysis

The chemical properties of propanedioic acid, hydroxy-, diethyl ester derivatives, such as their reactivity, stability, and degradation behavior, are studied to understand their potential applications. Biodegradable polymers derived from similar compounds have been explored for their environmental benefits, showcasing the importance of understanding these properties (E. Ranucci et al., 2000).

Scientific Research Applications

Synthesis and Applications in Perfumery

Propanedioic acid, hydroxy-, diethyl ester, also known as ethyl propionate and diethyl oxalate, plays a crucial role in the synthesis of complex organic compounds. Zhou Yong-chang (2005) describes the synthesis of the perfumery compound 3-methyl-2-hydroxy-cyclopent-2-en-1-one through a series of reactions involving ethyl propionate and diethyl oxalate. The process includes Claisen ester condensation, Michael addition, Dieckmann ester condensation, and decarboxylation reactions, yielding significant advancements in perfumery chemistry (Zhou, 2005).

Biotechnological and Industrial Applications

In the realm of biotechnology, Chao Gao, Cuiqing Ma, and P. Xu (2011) discuss the importance of lactic acid, derived from the fermentation of sugars present in biomass, in the synthesis of biodegradable polymers. They highlight the potential of lactic acid as a feedstock for green chemistry, capable of producing valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. This research underscores the pivotal role of hydroxy-, diethyl ester derivatives in advancing sustainable and environmentally friendly chemical processes (Gao, Ma, & Xu, 2011).

Advances in Automotive Lubricants

P. Nagendramma and S. Kaul (2008) have synthesized di- and triol-centered polyols using di-carboxylic acids and 2-ethyl 1-hexanol, exploring their potential as automotive gear lubricants. These products, compatible with extreme pressure additives and characterized by biodegradability, represent significant strides in the development of automotive lubricants, leveraging the properties of hydroxy-, diethyl ester derivatives (Nagendramma & Kaul, 2008).

Role in Photopolymerization Processes

De Lin, Huiguang Kou, W. Shi, Hui-min Yuan, and Yonglie Chen (2001) have contributed to the understanding of photopolymerization kinetics by studying a hyperbranched aliphatic poly(amide ester) modified with acryloyl chloride. Their work has implications for the ultraviolet cure rate, unsaturation conversion, and mechanical properties of polymers, demonstrating the diverse applications of hydroxy-, diethyl ester derivatives in material science (Lin et al., 2001).

Polymerization and Biodegradability

S. Siva Kaylasa Sundari, S. Shamim Rishwana, S. Poornimadevi, and C. Vijayakumar (2022) have synthesized macromolecular brushes using the di-1,2-propanediol ester of fumaric acid and analyzed their thermal degradation properties. The research delves into the polymer's molecular weight, hydroxyl value, and degradation kinetics, providing insights into the potential of hydroxy-, diethyl ester derivatives for tissue engineering applications (Sundari, Rishwana, Poornimadevi, & Vijayakumar, 2022).

properties

IUPAC Name

diethyl 2-hydroxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZQTXSCMRPKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161030
Record name Propanedioic acid, hydroxy-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedioic acid, hydroxy-, diethyl ester

CAS RN

13937-08-1
Record name Propanedioic acid, hydroxy-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, hydroxy-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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